molecular formula C19H24Cl2N2O B4331587 3-[2-(ADAMANTAN-2-YL)ETHYL]-1-(3,4-DICHLOROPHENYL)UREA

3-[2-(ADAMANTAN-2-YL)ETHYL]-1-(3,4-DICHLOROPHENYL)UREA

Cat. No.: B4331587
M. Wt: 367.3 g/mol
InChI Key: GIIKGZDDIWLEGS-UHFFFAOYSA-N
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Description

N-[2-(2-adamantyl)ethyl]-N’-(3,4-dichlorophenyl)urea is a synthetic organic compound characterized by the presence of an adamantyl group and a dichlorophenyl group linked through a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-adamantyl)ethyl]-N’-(3,4-dichlorophenyl)urea typically involves the reaction of 2-(2-adamantyl)ethylamine with 3,4-dichlorophenyl isocyanate. The reaction is carried out in an organic solvent such as toluene at elevated temperatures (40-45°C) to facilitate the formation of the urea linkage . The reaction can be represented as follows:

2-(2-adamantyl)ethylamine+3,4-dichlorophenyl isocyanateN-[2-(2-adamantyl)ethyl]-N’-(3,4-dichlorophenyl)urea\text{2-(2-adamantyl)ethylamine} + \text{3,4-dichlorophenyl isocyanate} \rightarrow \text{3-[2-(ADAMANTAN-2-YL)ETHYL]-1-(3,4-DICHLOROPHENYL)UREA} 2-(2-adamantyl)ethylamine+3,4-dichlorophenyl isocyanate→N-[2-(2-adamantyl)ethyl]-N’-(3,4-dichlorophenyl)urea

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-adamantyl)ethyl]-N’-(3,4-dichlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The adamantyl group can be oxidized under strong oxidative conditions.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of adamantyl ketones or carboxylic acids.

    Reduction: Formation of 2-(2-adamantyl)ethylamine and 3,4-dichloroaniline.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[2-(2-adamantyl)ethyl]-N’-(3,4-dichlorophenyl)urea has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Studied for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(2-adamantyl)ethyl]-N’-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence the binding affinity and selectivity of the compound towards its targets. The dichlorophenyl group can participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s interaction with its targets. The urea moiety can form hydrogen bonds with biological macromolecules, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-adamantyl)ethyl]-N’-(4-chlorophenyl)urea
  • N-[2-(2-adamantyl)ethyl]-N’-(3,4-dimethylphenyl)urea
  • N-[2-(2-adamantyl)ethyl]-N’-(3,4-difluorophenyl)urea

Uniqueness

N-[2-(2-adamantyl)ethyl]-N’-(3,4-dichlorophenyl)urea is unique due to the presence of both adamantyl and dichlorophenyl groups, which impart distinct steric and electronic properties. These features can enhance the compound’s stability, binding affinity, and overall biological activity compared to similar compounds.

Properties

IUPAC Name

1-[2-(2-adamantyl)ethyl]-3-(3,4-dichlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24Cl2N2O/c20-17-2-1-15(10-18(17)21)23-19(24)22-4-3-16-13-6-11-5-12(8-13)9-14(16)7-11/h1-2,10-14,16H,3-9H2,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIKGZDDIWLEGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3CCNC(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-(ADAMANTAN-2-YL)ETHYL]-1-(3,4-DICHLOROPHENYL)UREA
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3-[2-(ADAMANTAN-2-YL)ETHYL]-1-(3,4-DICHLOROPHENYL)UREA
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3-[2-(ADAMANTAN-2-YL)ETHYL]-1-(3,4-DICHLOROPHENYL)UREA
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3-[2-(ADAMANTAN-2-YL)ETHYL]-1-(3,4-DICHLOROPHENYL)UREA
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3-[2-(ADAMANTAN-2-YL)ETHYL]-1-(3,4-DICHLOROPHENYL)UREA
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3-[2-(ADAMANTAN-2-YL)ETHYL]-1-(3,4-DICHLOROPHENYL)UREA

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